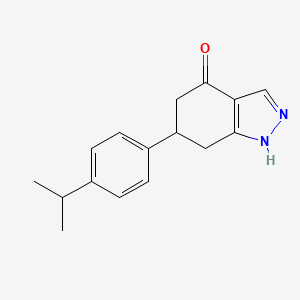
6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Übersicht
Beschreibung
6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as GW-501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, its potential as a performance-enhancing drug has led to its misuse in the sports industry. Despite its controversial use, GW-501516 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one acts as a selective agonist of PPARδ, which is highly expressed in skeletal muscle and adipose tissue. Upon binding to PPARδ, this compound induces a conformational change that allows the recruitment of coactivators and the subsequent activation of target genes involved in lipid and glucose metabolism. This activation leads to increased mitochondrial biogenesis, fatty acid oxidation, and glucose uptake in skeletal muscle, resulting in improved endurance and energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and energy expenditure in animal models and human trials. In rats, this compound treatment increased running time and distance by 68% and 70%, respectively, compared to controls. In human trials, this compound treatment improved exercise capacity and increased fat oxidation during exercise. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models, suggesting potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for lab experiments, including its high potency and selectivity for PPARδ, as well as its ability to improve endurance and energy expenditure in animal models. However, its controversial use as a performance-enhancing drug and potential side effects, such as liver toxicity and cancer risk, should be taken into consideration when designing experiments.
Zukünftige Richtungen
For 6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one research include the investigation of its potential applications in the treatment of metabolic and cardiovascular diseases, as well as its mechanisms of action in different tissues and cell types. Additionally, the development of safer and more selective PPARδ agonists may lead to the discovery of novel therapeutic targets for metabolic disorders.
Wissenschaftliche Forschungsanwendungen
6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid and glucose metabolism. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and energy expenditure. Therefore, this compound has potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
6-(4-propan-2-ylphenyl)-1,5,6,7-tetrahydroindazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10(2)11-3-5-12(6-4-11)13-7-15-14(9-17-18-15)16(19)8-13/h3-6,9-10,13H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIXADGZSVJCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=C(C=NN3)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4426866.png)
![1-methyl-7-phenyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426873.png)
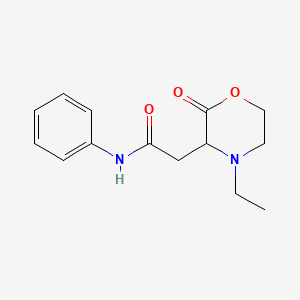
![1,7-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426888.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4426900.png)
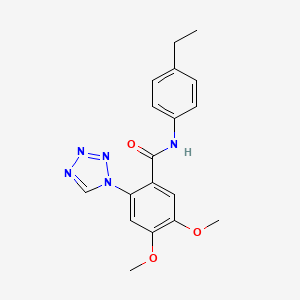
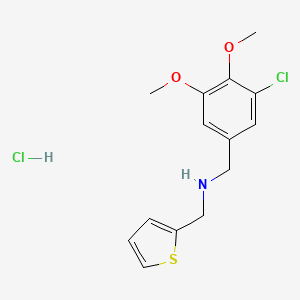
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426911.png)
![N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4426919.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4426932.png)

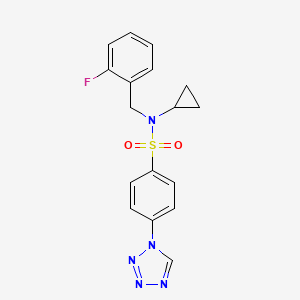
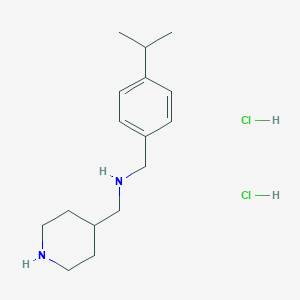
![4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4426965.png)